D-Norvaline

描述

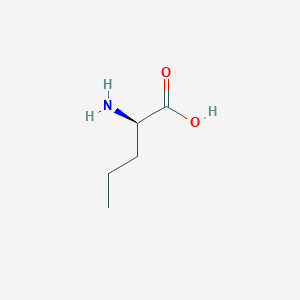

D-Norvaline is a non-proteinogenic amino acid with the chemical formula C5H11NO2. It is an isomer of the more common amino acid valine and is structurally similar to valeric acid.

准备方法

Synthetic Routes and Reaction Conditions: D-Norvaline can be synthesized using several methods. One common approach involves the use of n-pentanoic acid as the starting material. The synthesis process includes acylation and chlorination, followed by bromination, ammonification, detachment, recrystallization, and hydrolysis . Another method involves the use of valeric acid, which undergoes acyl chlorination and α-position bromination in a one-pot reaction, followed by ammoniation and resolution to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves chemical synthesis due to its cost-effectiveness and scalability. The Strecker synthesis, which uses cyanide, is a conventional method, although it is not the most environmentally friendly option . Alternative methods that avoid the use of cyanide are preferred for large-scale production.

化学反应分析

Types of Reactions: D-Norvaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can participate in substitution reactions, where its amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of this compound.

科学研究应用

D-Norvaline has several scientific research applications, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Medicine: It has potential therapeutic applications in treating conditions such as Alzheimer’s disease and methicillin-resistant Staphylococcus aureus (MRSA) infections

Industry: this compound is used in the production of chiral macrolides and other pharmaceuticals.

作用机制

D-Norvaline exerts its effects primarily by inhibiting leucyl-tRNA synthetase, an enzyme involved in protein synthesis. This inhibition disrupts the synthesis of proteins in bacteria, making it an effective antimicrobial agent . Additionally, this compound has been shown to regulate arginase activity, which is implicated in various metabolic disorders and neurodegenerative diseases .

相似化合物的比较

Valine: An essential amino acid with a similar structure but different biological functions.

Norleucine: Another non-proteinogenic amino acid with a longer hydrocarbon chain.

α-Aminobutyric Acid: A non-proteinogenic amino acid with a shorter hydrocarbon chain.

Uniqueness: D-Norvaline is unique due to its ability to inhibit leucyl-tRNA synthetase and its potential therapeutic applications in treating MRSA and Alzheimer’s disease. Its structural similarity to valine and norleucine allows it to be incorporated into proteins, albeit with different functional outcomes .

生物活性

D-Norvaline, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities, particularly in the context of antimicrobial properties, cardiovascular health, and neurological effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and data tables to provide a comprehensive overview.

1. Antimicrobial Properties

This compound has been studied for its potential as an antimicrobial agent, especially against methicillin-resistant Staphylococcus aureus (MRSA). A significant study demonstrated that this compound, when combined with oxacillin, effectively inhibited the growth and biofilm formation of various MRSA strains. The combination treatment resulted in a notable decrease in cell growth and biofilm formation rates by approximately 8.9% and 6.2%, respectively, compared to controls .

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against MRSA Strains

| Strain Type | MIC of this compound (µg/mL) | MIC of Oxacillin (µg/mL) |

|---|---|---|

| LAC | 995.8 | 12.5 |

| Clinical Isolate 1 | 2048 | 16 |

| Clinical Isolate 2 | 1024 | 32 |

The study also revealed that this compound alters gene expression related to resistance and virulence in MRSA. Specifically, it decreased the expression levels of the sarA and mecA genes, which are crucial for antibiotic resistance mechanisms .

2. Cardiovascular Effects

Research has indicated that this compound may have beneficial effects on cardiovascular health. In a study involving inherited stress-induced arterial hypertension (ISIAH) rats, treatment with this compound resulted in a significant reduction in blood pressure and induced diuresis without affecting glomerular filtration rates . This suggests its potential as an antihypertensive agent.

Case Study: Effects on Blood Pressure

- Model : ISIAH Rats

- Dosage : 30 mg/kg intraperitoneally for seven days

- Results :

- Significant decline in blood pressure

- Induced diuresis

- No adverse effects on renal function

3. Neurological Effects

This compound has also been investigated for its effects on neuronal function. A study utilized this compound to emulate oxidative stress in neurons and observed that it did not alter basal synaptic transmission but reduced long-term potentiation (LTP), indicating potential implications for synaptic plasticity and cognitive functions .

4. Mechanistic Insights

The biological activity of this compound can be attributed to its role as a leucyl-tRNA synthetase inhibitor. This mechanism has been linked to its ability to modulate protein translation and affect various cellular processes, including fatty acid composition in bacterial membranes .

Table 2: Gene Expression Changes Induced by this compound Treatment

| Gene | Expression Change (Fold Increase/Decrease) |

|---|---|

| sarA | Decrease |

| mecA | Decrease |

| saeS | Increase |

| crtM | Increase |

属性

IUPAC Name |

(2R)-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942157 | |

| Record name | (2R)-2-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.9 mg/mL at 25 °C | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2013-12-9, 760-78-1 | |

| Record name | D-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvaline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102E6YF9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: D-Norvaline acts as a leucyl-tRNA synthetase inhibitor. [] It competes with leucine for binding to the enzyme, disrupting protein synthesis and ultimately inhibiting bacterial growth. []

A: Research shows that this compound decreases the overall amount of phospholipid fatty acids (PLFA) in the bacterial cell membrane. [] This leads to increased membrane fluidity and decreased hydrophobicity, impacting membrane integrity and function. []

A: Yes, studies have shown a synergistic effect between this compound and oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA). [] This combination effectively kills several MRSA strains even at low oxacillin concentrations. []

ANone: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol.

A: While specific spectroscopic data isn't provided in these papers, researchers have utilized techniques like 13C NMR CP/MAS to investigate the secondary structure of solid poly(D-norvalines). [] Additionally, spectroscopic characterization alongside DFT investigations have been performed to explore the potential of L-Isoleucine this compound as an NLO crystal. []

ANone: Specific information about material compatibility and stability of this compound under various conditions is not explicitly discussed within the provided research. Further research is required to explore these aspects.

A: Research indicates that D-amino acid oxidase exhibits stereoselectivity, primarily acting on the D-enantiomer of Norvaline. []

A: Yes, molecular modeling techniques, particularly ligand docking, have been employed to investigate the stereoselective binding of this compound to an anti-D-amino acid antibody. [] These simulations provide insights into the binding site structure and the interactions responsible for chiral recognition. []

A: Studies on the interaction of this compound analogues with bovine serum albumin (BSA) reveal that increasing the alkyl side chain length generally enhances binding affinity. [, ]

A: Yes, research shows that modifications like the introduction of bulky substituents at specific positions can significantly affect the binding affinity of this compound analogues to enzymes like isoleucine 2-epimerase. [] For instance, 3-ethyl-3-methyl-D-norvaline displays a higher binding affinity compared to this compound. []

ANone: Specific details regarding the stability of this compound under various conditions and strategies for its formulation are not extensively addressed in the provided research articles. Further investigations are needed to explore these aspects.

ANone: The provided research primarily focuses on the biochemical and pharmacological properties of this compound. Information related to SHE regulations and risk minimization is not covered in these studies.

ANone: The provided research articles primarily focus on in vitro studies and don't provide detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

A: In vitro studies demonstrate that this compound effectively inhibits MRSA cell growth and biofilm formation, particularly when used in combination with oxacillin. []

ANone: The provided research articles mainly focus on in vitro studies and don't provide information on the in vivo activity or efficacy of this compound in animal models or clinical trials.

ANone: The provided research primarily focuses on the mechanism of action and in vitro efficacy of this compound. Information regarding potential resistance mechanisms or cross-resistance is not explicitly discussed.

ANone: Comprehensive data on the toxicology and safety profile of this compound, including potential long-term effects, is not available within the provided research articles. Further investigations are necessary to fully understand the safety implications.

ANone: The research primarily focuses on the fundamental biochemical and pharmacological properties of this compound. Specific details regarding drug delivery, biomarkers, analytical methods, environmental impact, alternatives, research infrastructure, historical context, and cross-disciplinary applications are not extensively discussed.

A: While a comprehensive historical overview isn't provided, the research highlights the increasing interest in D-amino acids like this compound. Early studies focused on understanding their metabolism and potential toxicity [, ], but recent research highlights their potential as therapeutic agents, particularly against antibiotic-resistant bacteria. [, ]

A: The research demonstrates the intersection of various disciplines like biochemistry, microbiology, and medicinal chemistry in studying this compound. For instance, understanding its interaction with enzymes like D-amino acid oxidase [] requires expertise from both biochemistry and microbiology. Similarly, developing this compound analogues as potential therapeutic agents involves collaborations between medicinal chemists and microbiologists. [, ] The future development of this compound-based therapies will likely necessitate continued cross-disciplinary collaborations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。